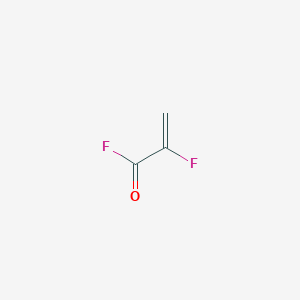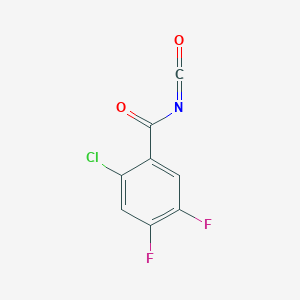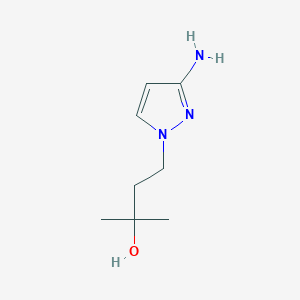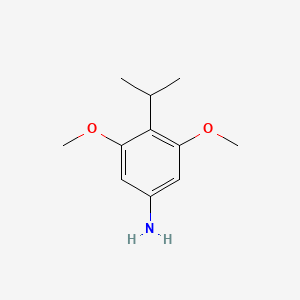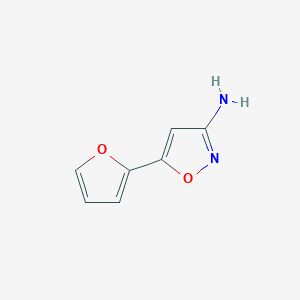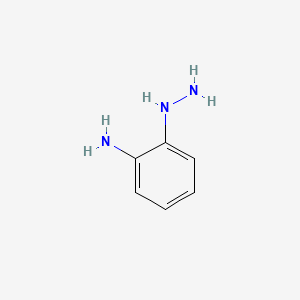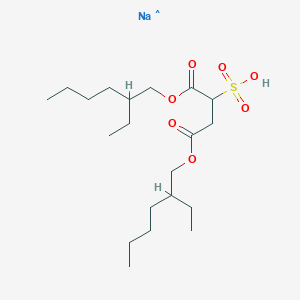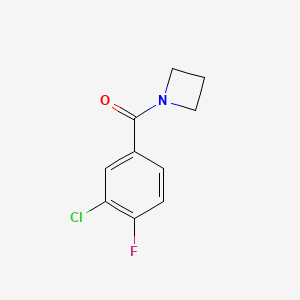
Azetidin-1-yl(3-chloro-4-fluorophenyl)methanone
Übersicht
Beschreibung
Azetidin-1-yl(3-chloro-4-fluorophenyl)methanone is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound features a 3-chloro-4-fluorophenyl group attached to the azetidine ring, making it an interesting subject for various chemical and pharmacological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Azetidin-1-yl(3-chloro-4-fluorophenyl)methanone typically involves the reaction of azetidine with 3-chloro-4-fluorobenzoyl chloride under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Azetidin-1-yl(3-chloro-4-fluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidines with various functional groups.
Wissenschaftliche Forschungsanwendungen
Azetidin-1-yl(3-chloro-4-fluorophenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and polymers with unique properties.
Wirkmechanismus
The mechanism of action of Azetidin-1-yl(3-chloro-4-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit monoacylglycerol lipase, leading to increased levels of endocannabinoids, which can modulate pain, inflammation, and mood .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidin-2-one: Another azetidine derivative with different substituents, known for its biological activities.
3-Chloro-4-fluoroaniline: A related compound with similar substituents but different core structure.
Fluorophenyl derivatives: Compounds with fluorophenyl groups that exhibit similar reactivity and biological properties.
Uniqueness
Azetidin-1-yl(3-chloro-4-fluorophenyl)methanone is unique due to its specific combination of azetidine and 3-chloro-4-fluorophenyl groups, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields .
Eigenschaften
CAS-Nummer |
863454-79-9 |
|---|---|
Molekularformel |
C10H9ClFNO |
Molekulargewicht |
213.63 g/mol |
IUPAC-Name |
azetidin-1-yl-(3-chloro-4-fluorophenyl)methanone |
InChI |
InChI=1S/C10H9ClFNO/c11-8-6-7(2-3-9(8)12)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2 |
InChI-Schlüssel |
FHRNSSUQTJBVMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1)C(=O)C2=CC(=C(C=C2)F)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
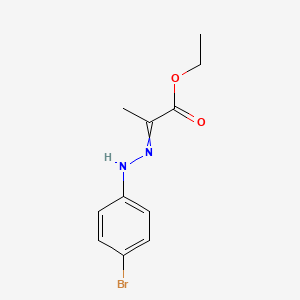
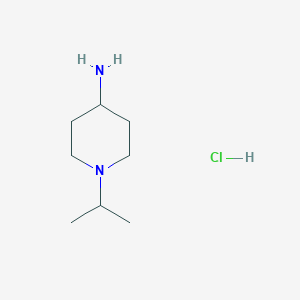
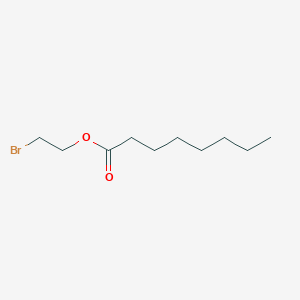
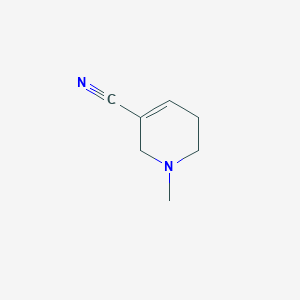
![1-(1,3-Dioxolo[4,5-B]pyridin-6-YL)-ethanone](/img/structure/B8732082.png)
